molecular formula C23H22N4O4 B11589814 (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide

Cat. No.: B11589814
M. Wt: 418.4 g/mol
InChI Key: SEDYXJOWRMJXIZ-SAPNQHFASA-N
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Description

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety

Preparation Methods

The synthesis of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethylphenoxy group: This step may involve a nucleophilic substitution reaction where an ethylphenol derivative reacts with the pyrido[1,2-a]pyrimidin-4-one intermediate.

    Addition of the cyano group: This can be done using a cyanation reaction, often employing reagents like sodium cyanide or potassium cyanide.

    Formation of the prop-2-enamide moiety: This step involves the reaction of the intermediate with an appropriate amide precursor under suitable conditions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites within the molecule.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of the compound could be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

Similar compounds to (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide include other pyrido[1,2-a]pyrimidin-4-one derivatives, cyano-substituted compounds, and ethylphenoxy-containing molecules. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct properties and reactivity compared to its analogs.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide

InChI

InChI=1S/C23H22N4O4/c1-3-16-7-9-18(10-8-16)31-22-19(14-17(15-24)21(28)25-11-13-30-2)23(29)27-12-5-4-6-20(27)26-22/h4-10,12,14H,3,11,13H2,1-2H3,(H,25,28)/b17-14+

InChI Key

SEDYXJOWRMJXIZ-SAPNQHFASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCCOC

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCCOC

Origin of Product

United States

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